molecular formula C13H11F2N3O2S B2774111 6-((2,5-difluorobenzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1704616-75-0

6-((2,5-difluorobenzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Cat. No. B2774111
CAS RN: 1704616-75-0
M. Wt: 311.31
InChI Key: MLTUOMFZIHNXRT-UHFFFAOYSA-N
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Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

Numerous methods for the synthesis of pyrimidines are described . For instance, one common method involves reacting chalcone with guanidine hydrochloride .


Molecular Structure Analysis

Pyrimidines are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids . They are integral parts of DNA and RNA and impart diverse pharmacological properties .


Chemical Reactions Analysis

The reactivities of the substituents linked to the ring carbon and nitrogen atoms of pyrimidines have been studied . For example, substituted 3,4,5-trimethoxystyryl at C-5 and alkylamine at C-7 pyrazolo[4,3-d]pyrimidine framework were found to be useful for its anti-inflammatory activity .


Physical And Chemical Properties Analysis

Pyrimidines are much weaker bases than pyridine and are soluble in water . They are colorless compounds .

Scientific Research Applications

Synthesis and Biological Activity

Compounds related to pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor and antifungal activities. For example, pyrrolo[2,3-d]pyrimidines with heteroaryl substitution have shown cytotoxic effects on colon cancer cell lines, indicating their potential in cancer treatment research (Tangeda & Garlapati, 2010). Similarly, pyrrole and pyrrolo[2,3-d]pyrimidine derivatives containing sulfonamido moieties exhibited remarkable antifungal activity, suggesting their use in developing new antifungal agents (El-Gaby et al., 2002).

Chemical Synthesis and Modification

The chemical synthesis and modification of pyrrolo[2,3-d]pyrimidine structures have been extensively studied. For instance, the synthesis of tetrahydropyridine derivatives via a reaction involving sulfur dioxide showcases innovative approaches to accessing sulfonated heterocyclic compounds, which could be relevant for the development of new chemical entities with various applications in medicinal chemistry and material science (An & Wu, 2017).

Material Science Applications

In material science, fluorinated polyamides containing pyridine and sulfone moieties, synthesized using related chemical structures, demonstrate excellent solubility and thermal stability. These materials are potential candidates for high-performance polymers in various industrial applications, highlighting the versatility of pyrrolo[2,3-d]pyrimidine derivatives beyond biological activities (Liu et al., 2013).

Mechanism of Action

Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Future Directions

Research is ongoing to develop new pyrimidines with enhanced anti-inflammatory activities and minimum toxicity . The aim is to synthesize novel pyrimidine analogs possessing enhanced activities .

properties

IUPAC Name

6-[(2,5-difluorophenyl)methylsulfonyl]-5,7-dihydropyrrolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N3O2S/c14-11-1-2-12(15)9(3-11)7-21(19,20)18-5-10-4-16-8-17-13(10)6-18/h1-4,8H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTUOMFZIHNXRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1S(=O)(=O)CC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((2,5-difluorobenzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

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